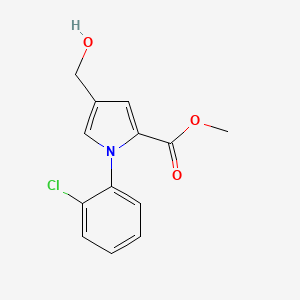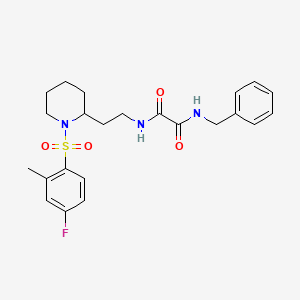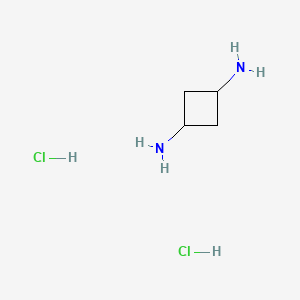
N1-(2-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It has a molecular formula of C24H24FN5OS and an average mass of 449.544 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3. It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds. Its ACD/LogP value is 4.46, and it has a polar surface area of 90 Å2 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism : This compound has shown potential as a neurokinin-1 (NK1) receptor antagonist. One study described a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, which might be effective in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Potent and Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist : Structural modifications to morpholine acetal human neurokinin-1 receptor antagonists have led to the discovery of potent, long-acting compounds. These compounds are potentially beneficial for the treatment of peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Role in Compulsive Food Consumption : Research involving orexin-1 receptor mechanisms highlighted a major role in binge eating, suggesting that selective antagonism at orexin-1 receptor could be a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Growth Hormone Secretagogue Metabolism : The metabolism of a growth hormone secretagogue, which showed rapid clearance in rats and dogs, was explored. This included the identification of unusual metabolites indicating complex biochemical interactions (Borel et al., 2011).
Synthesis and Biological Activity in Pyrimidine Derivatives : A study explored the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl, showing significant larvicidal activity against various larvae (Gorle et al., 2016).
Inhibition of Human Neutrophil Elastase : Analogs of the compound were synthesized and tested as inhibitors of human neutrophil elastase. This research provided insights into potential therapeutic applications for conditions involving neutrophil elastase (Burkhart et al., 1995).
Antimycobacterial Activity : A novel pyrrole derivative displayed high activity against Mycobacterium tuberculosis, offering potential in the treatment of tuberculosis and related diseases (Biava et al., 2010).
Orexin-1 Receptor Blockade : The blockade of orexin-1 receptors was found to attenuate orexin-2 receptor antagonism-induced sleep promotion in rats, indicating potential applications in sleep modulation (Dugovic et al., 2009).
Defluorination Studies of Oxazolidinones : The defluorination of an (aminofluorophenyl)oxazolidinone, such as linezolid, was explored, revealing complex photochemical reactions (Fasani et al., 2008).
Cancer Cell Line Inhibition : A study focused on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed potent inhibitory activities against various cancer cell lines (Fang et al., 2016).
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXGRZDDSXLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate](/img/structure/B2778423.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2778425.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2778429.png)
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2778435.png)

![1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778438.png)



